molecular formula C30H28ClN5O3S B2529057 N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1023492-55-8

N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No. B2529057
CAS RN: 1023492-55-8
M. Wt: 574.1
InChI Key: YZAVWQXWIXVQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C30H28ClN5O3S and its molecular weight is 574.1. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Quinazolinone derivatives have been synthesized through various methods, including reactions of anthranilamide with isocyanates, leading to the formation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one among others. Such compounds are intermediates for further chemical transformations and hold significance in medicinal chemistry due to their structural complexity and potential biological activity (Chern et al., 1988; Shiau et al., 1989).

Antimicrobial and Antioxidant Properties

Quinazolinone derivatives have also been explored for their antimicrobial and antioxidant potentials. For instance, a series of 2,3-disubstituted quinazoline-4(3H)-ones demonstrated potent inhibitory action against various bacterial strains and showed significant antioxidant potential (Kumar et al., 2011).

Antitumor Evaluation

In the realm of cancer research, certain quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. A novel series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, for instance, exhibited broad-spectrum antitumor efficiency against various cancer cell lines, highlighting the therapeutic potential of these compounds (Mohamed et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN5O3S/c1-2-25(28(38)33-21-14-12-20(31)13-15-21)40-30-35-23-11-7-6-10-22(23)27-34-24(29(39)36(27)30)18-26(37)32-17-16-19-8-4-3-5-9-19/h3-15,24-25H,2,16-18H2,1H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAVWQXWIXVQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

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